molecular formula C16H11ClN2O2 B7795320 (4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one

(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one

Cat. No.: B7795320
M. Wt: 298.72 g/mol
InChI Key: QHDIQUPRARUDMD-UVTDQMKNSA-N
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Description

The compound with the identifier “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared and purified to ensure the desired reaction outcomes.

    Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Efficient Purification: Industrial purification methods, such as large-scale chromatography or distillation, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

The compound “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.

Scientific Research Applications

The compound “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

(4Z)-4-(anilinomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-19-14(16(20)21-15)10-18-13-4-2-1-3-5-13/h1-10,18H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDIQUPRARUDMD-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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